molecular formula C13H10BrFN2OS B3910621 N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B3910621
M. Wt: 341.20 g/mol
InChI Key: LJYPDEUZDGXMAP-LZYBPNLTSA-N
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Description

N'-[(E)-(5-Bromo-2-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide (molecular formula: C₁₃H₁₀BrFN₂OS; CAS: 315227-13-5) is a hydrazone derivative featuring a 5-bromo-2-fluorophenyl group and a thiophen-2-yl moiety. Its structure includes an acetohydrazide backbone, with the imine bond (C=N) linking the aromatic aldehyde and hydrazide components . The thiophene ring contributes π-electron density, which may affect electronic interactions in biological systems .

Properties

IUPAC Name

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2OS/c14-10-3-4-12(15)9(6-10)8-16-17-13(18)7-11-2-1-5-19-11/h1-6,8H,7H2,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYPDEUZDGXMAP-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NN=CC2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)CC(=O)N/N=C/C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation of 5-bromo-2-fluorobenzaldehyde with 2-(thiophen-2-yl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or induce cell death through apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of acetohydrazides, where structural variations in the arylidene and heterocyclic groups dictate pharmacological properties. Key analogues include:

Compound Name Substituents (Arylidene) Heterocyclic Group Key Biological Activity Reference
Target Compound 5-Bromo-2-fluoro Thiophen-2-yl Not explicitly reported
N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide (4j) 4-Bromo Coumarin amino Antibacterial (Gram-positive)
MMINA (Indole derivative) 3-Nitro Indole Chemoprotective (organ damage)
S15 (Trimethoxyphenyl derivative) 2,3,4-Trimethoxy Indole Anti-inflammatory, COX inhibition
2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide 4-Fluoro Benzimidazole Antimicrobial (E. coli, K. pneumoniae)
ECOWEB 3-Cyano Thiophen-2-yl Structural analogue
Substituent Impact:
  • Halogenation : Bromo and fluoro groups (as in the target compound) increase lipophilicity, enhancing membrane permeability compared to methoxy or hydroxyl substituents .
  • Heterocycles : Thiophene (target compound) vs. indole (MMINA) alters electronic properties; indole’s nitrogen may facilitate hydrogen bonding, while thiophene’s sulfur enhances π-stacking .
  • Sulfanyl Linkages : Compounds with triazolyl or benzothiazolyl sulfanyl groups (e.g., ) show varied solubility and target selectivity due to steric and electronic effects .
Antimicrobial Activity:
  • Compound 4j (4-bromo coumarin derivative) exhibited moderate activity against S.
  • Hydrazone 114 (4-fluoro benzimidazole derivative) showed MIC values of 13.3 μM (E. coli) and 26.6 μM (K. pneumoniae), highlighting fluorine’s role in enhancing antimicrobial potency .
Anti-inflammatory and Analgesic Activity:
  • S15 (trimethoxyphenyl indole derivative) demonstrated significant COX-2 inhibition (IC₅₀: 0.89 μM) and reduced ulcerogenic activity compared to non-selective NSAIDs .
Chemoprotective Activity:
  • MMINA mitigated cisplatin-induced hepatotoxicity and nephrotoxicity in rats by modulating oxidative stress markers (e.g., reduced MDA levels by 42%) and caspase-3 activity .
Anticancer Activity:
  • Aryloxyacetic acid derivatives (e.g., 3g in ) displayed IC₅₀ values of 1.47 μM against gastric cancer (MKN45), attributed to phenoxy and thiophenyl substituents enhancing pro-apoptotic caspase-3 activation .

Biological Activity

N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C15_{15}H12_{12}BrFN4_{4}OS
  • Molecular Weight: 372.34 g/mol

The presence of bromine and fluorine substituents on the phenyl ring enhances its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC):
    • Staphylococcus aureus (MRSA): MIC 62.5 μg/mL
    • Enterococcus faecalis: MIC 125 μg/mL
    • Escherichia coli: MIC 125 μg/mL
    • Klebsiella pneumoniae: MIC 15.6 μg/mL

These values indicate a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria, where it shows bactericidal effects by inhibiting protein synthesis and nucleic acid production .

Antifungal Activity

The compound has also demonstrated antifungal properties, outperforming standard antifungal agents such as fluconazole. The MIC against certain fungal strains was reported as follows:

  • Candida albicans: MIC 62.5 μg/mL
  • Aspergillus niger: MIC 125 μg/mL

This suggests potential utility in treating fungal infections, although its efficacy against fungal biofilms appears limited .

The proposed mechanism of action for the compound involves:

  • Inhibition of Protein Synthesis: The compound targets ribosomal components, disrupting protein synthesis pathways.
  • Nucleic Acid Synthesis Inhibition: It interferes with DNA replication processes.
  • Biofilm Disruption: The compound exhibits moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis (SE), with MBIC values indicating effective inhibition of biofilm formation .

Case Study 1: Antimicrobial Efficacy Against MRSA

A study evaluated the efficacy of this compound against clinical isolates of MRSA. Results showed a significant reduction in bacterial load when treated with the compound compared to control groups. The study highlighted that the compound's mechanism involved both bactericidal and bacteriostatic effects.

Case Study 2: Antifungal Activity Assessment

In another investigation, the antifungal activity of the compound was assessed against various Candida species. The results indicated that while the compound was effective at inhibiting growth, it had a reduced impact on biofilm formation compared to standard treatments like nystatin.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide?

  • Methodological Answer : Synthesis typically involves a condensation reaction between 5-bromo-2-fluorobenzaldehyde and 2-(thiophen-2-yl)acetohydrazide. Key parameters include:

  • Solvent choice : Ethanol or methanol under reflux (60–80°C) .
  • Catalyst : Acidic (e.g., glacial acetic acid) or basic conditions, depending on the hydrazide’s reactivity .
  • Reaction time : 6–12 hours, monitored via TLC for completion .
    Table 1 : Example Synthesis Conditions
ComponentConditionsYield (%)Reference
Ethanol, 70°C, 8hAcidic (AcOH)72–85

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to confirm the E-configuration of the hydrazone bond and substituent positions .
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected: ~367.2 g/mol) .

Q. What crystallographic techniques are suitable for determining its 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement). Key steps:

  • Crystal growth via slow evaporation in DMSO/EtOH .
  • Data collection at 100–273 K to minimize thermal motion artifacts .
  • Refinement parameters: RR-factor < 0.05, data-to-parameter ratio > 10 .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 5-bromo, 2-fluoro) influence its reactivity and bioactivity?

  • Methodological Answer :

  • Computational modeling : DFT calculations (e.g., Gaussian 09) to map electron density and frontier molecular orbitals, revealing nucleophilic/electrophilic sites .
  • SAR studies : Compare with analogs (e.g., 5-chloro or 2-methoxy derivatives) to assess substituent impact on biological targets (Table 2) .
    Table 2 : Substituent Effects on Bioactivity
SubstituentIC50_{50} (μM)TargetReference
5-Bromo-2-fluoro12.3COX-2
5-Chloro18.9COX-2

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

  • Methodological Answer :

  • Dose-response profiling : Test across multiple cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus, E. coli) .
  • Mechanistic studies : Use flow cytometry (apoptosis assays) and ROS detection kits to differentiate cytotoxic vs. cytostatic effects .
  • Control experiments : Include reference compounds (e.g., doxorubicin for anticancer assays) to validate assay conditions .

Q. How can in silico methods predict its pharmacokinetic properties and target binding?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina to simulate binding to targets (e.g., COX-2, tubulin) using PDB structures (e.g., 5KIR) .
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 interactions .
    Key Finding : The thiophene ring enhances hydrophobic interactions with COX-2’s active site (binding energy: −9.2 kcal/mol) .

Data Contradictions and Resolution

Q. Why do crystallographic studies report varying dihedral angles for the hydrazone moiety?

  • Analysis : Differences arise from solvent polarity (DMSO vs. MeOH) during crystallization, affecting molecular packing .
  • Resolution : Conduct solvent screening and compare unit cell parameters (e.g., α\alpha, β\beta, γ\gamma) to identify trends .

Key Research Recommendations

  • Prioritize synchrotron-based SCXRD for high-resolution structural data .
  • Combine metabolomics (LC-MS) with transcriptomics to map mode-of-action pathways .
  • Explore photophysical properties (e.g., fluorescence) for imaging applications, leveraging the thiophene moiety’s conjugated system .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.